2-(But-2-yn-1-yloxy)-5-methyl-1,3,4-thiadiazole is a synthetic compound that belongs to the class of thiadiazoles, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound features a but-2-yn-1-yloxy group and a methyl group at the 5-position of the thiadiazole ring. The compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.
The compound is synthesized from precursors such as 2-butyn-1-ol and 5-methyl-1,3,4-thiadiazole-2-thiol. The synthesis typically involves cyclization reactions under controlled conditions to yield the desired product.
2-(But-2-yn-1-yloxy)-5-methyl-1,3,4-thiadiazole can be classified as follows:
The synthesis of 2-(But-2-yn-1-yloxy)-5-methyl-1,3,4-thiadiazole typically employs a cyclization reaction between 2-butyn-1-ol and 5-methyl-1,3,4-thiadiazole-2-thiol. The reaction requires a base such as potassium carbonate and is conducted in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Key steps in the synthesis include:
The molecular structure of 2-(But-2-yn-1-yloxy)-5-methyl-1,3,4-thiadiazole features:
The structural data for this compound includes:
The compound can participate in several chemical reactions:
In synthetic applications, these reactions can be utilized to modify the compound for enhanced biological activity or to create derivatives with specific properties.
The mechanism by which 2-(But-2-yn-1-yloxy)-5-methyl-1,3,4-thiadiazole exerts its effects involves interaction with biological targets such as enzymes or receptors. The compound may inhibit enzyme activity by forming stable complexes that alter metabolic pathways. Specific targets depend on the application context, including potential antimicrobial or anticancer activities .
The compound has several notable applications:
Research continues into its biological activities and potential therapeutic applications across various disciplines .
The 1,3,4-thiadiazole ring serves as a critical bioisostere of pyrimidine, the foundational scaffold of three nucleic acid bases (cytosine, thymine, uracil). This relationship underpins its ability to disrupt DNA replication and cellular proliferation in therapeutic applications. The ring’s electronic configuration features a sulfur atom at position 1, flanked by nitrogen atoms at positions 3 and 4, creating a π-deficient heterocycle with a dipole moment of ~3.5 D. This polarity enables molecular recognition patterns mimicking natural nucleobases, particularly through hydrogen bonding and π-stacking interactions in the minor groove of DNA or RNA helices [1] [5].
Table 1: Bioisosteric Mimicry Features of 1,3,4-Thiadiazole vs. Pyrimidine
Parameter | 1,3,4-Thiadiazole | Pyrimidine | Biological Implication |
---|---|---|---|
Ring Geometry | Planar 5-membered | Planar 6-membered | Similar DNA intercalation capacity |
Dipole Moment (Debye) | 3.5 | ~2.5 | Enhanced target binding affinity |
pKa (Conjugate acid) | ~2.1 | ~1.3 | Tunable protonation at physiological pH |
Hydrogen Bond Acceptor Sites | 3 (2N, 1S) | 2N | Broader ligand-receptor interaction potential |
The bioisosteric replacement confers metabolic stability while retaining biological activity, as evidenced by clinically approved drugs like acetazolamide and methazolamide. These agents inhibit carbonic anhydrase by exploiting the thiadiazole’s coordination geometry with zinc ions, analogous to pyrimidine-containing inhibitors. In anticancer contexts, derivatives such as litronesib (kinesin Eg5 inhibitor) leverage this mimicry to disrupt mitotic spindle formation [5] [6]. For 2-(but-2-yn-1-yloxy)-5-methyl-1,3,4-thiadiazole, the 5-methyl group enhances lipophilicity, while the but-2-yn-1-yloxy chain provides steric extension for targeting hydrophobic enzyme pockets.
The but-2-yn-1-yloxy substituent at C2 of the thiadiazole ring introduces three critical physicochemical modulations: electron-withdrawing character, conformational rigidity, and directional hydrophobicity. The triple bond (C≡C) creates a linear topology extending ≈7.2 Å from the thiadiazole core, positioning terminal groups for specific van der Waals contacts in enzyme active sites. Quantum mechanical calculations reveal the alkyne’s strong inductive effect (-Iσ), reducing electron density on adjacent oxygen and thiadiazole atoms by 15–20% compared to alkyloxy analogs. This electron deficiency enhances the sulfur atom’s σ-hole character, facilitating interactions with nucleophilic residues (e.g., cysteine thiols or histidine imidazoles) in biological targets [3] [9].
Table 2: Alkynyloxy Substituent Effects on Thiadiazole Properties
Property | But-2-yn-1-yloxy Derivative | Butoxy Derivative | Functional Impact |
---|---|---|---|
Hammett Constant (σ) | +0.32 | +0.12 | Enhanced electrophilicity at thiadiazole S/N |
LogP (Calculated) | 2.1–2.4 | 1.8–2.0 | Improved membrane permeability |
Bond Angle at O-CH₂ (deg) | 180° (linear) | 109° (tetrahedral) | Rigid ligand orientation |
Polar Surface Area (Ų) | 45–50 | 55–60 | Reduced hydration penalty for target binding |
Synthetic methodologies for introducing alkynyloxy groups typically involve nucleophilic substitution between ω-haloalkynes and thiadiazol-2-thiols under basic conditions. For example, 2-mercapto-5-methyl-1,3,4-thiadiazole reacts with 1-bromo-2-butyne in acetonitrile/K₂CO₃ to yield the target compound. However, competing bis-alkylation can occur if stoichiometry exceeds 1:1, forming symmetrical bis-thiadiazoles [9]. The but-2-yn-1-yloxy group’s rigidity contrasts with flexible alkyl chains, reducing entropy penalties upon protein binding—a key advantage for kinase or polymerase inhibition where precise positioning is critical.
Among thiadiazole isomers (1,2,3-; 1,2,4-; 1,2,5-; 1,3,4-), the 1,3,4-thiadiazole scaffold demonstrates superior drug-like properties due to its balanced electronic profile and metabolic resilience. The 1,3,4-isomer exhibits higher aromaticity (resonance energy ≈88 kJ/mol) than 1,2,3-thiadiazole (≈65 kJ/mol), enhancing stability under physiological pH. Crucially, C2 and C5 positions in 1,3,4-thiadiazole allow pharmacophore elaboration with minimal distortion of the ring’s planarity, enabling diverse anticancer agents like the ciprofloxacin-thiadiazole hybrid 1e (IC₅₀ = 3.26 µM vs. MCF-7 cells) [1] [5] [10].
Table 3: Isomeric Comparison of Thiadiazole Derivatives in Drug Design
Isomer | Aromaticity | Metabolic Stability | Bioactivity Examples | Limitations |
---|---|---|---|---|
1,3,4-Thiadiazole | High | Resistant to CYP450 oxidation | Anticancer (litronesib), antimicrobial (sulfamethizole) | Base-sensitive (cleavage at pH>10) |
1,2,3-Thiadiazole | Moderate | Prone to ring opening | Plant activators (patent CN102174030B) [2] | Low thermal stability |
1,2,4-Thiadiazole | Low | Reactive in liver microsomes | Antibiotic (cefozopran) [3] | Poor solubility |
The 5-methyl group in 2-(but-2-yn-1-yloxy)-5-methyl-1,3,4-thiadiazole sterically shields the C5 position from nucleophilic attack, addressing a key instability of unsubstituted analogs. Molecular hybridization strategies further exploit this isomer’s versatility, as seen in honokiol-thiadiazole conjugates (8a) exhibiting 10-fold potency increases over parent compounds against lung cancer cells (A549 IC₅₀ = 1.62 µM) [5]. Isosteric replacement with oxadiazole diminishes activity by 5–15 fold due to loss of sulfur-specific interactions (e.g., σ-hole bonding with target proteins), confirming the unique role of the thiadiazole sulfur [3].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8